ethyl 5-(2-hydroxy-3-((3-hydroxypropyl)amino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 5-[2-hydroxy-3-(3-hydroxypropylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5.ClH/c1-4-31-25(30)24-18(3)27(19-8-6-17(2)7-9-19)23-11-10-21(14-22(23)24)32-16-20(29)15-26-12-5-13-28;/h6-11,14,20,26,28-29H,4-5,12-13,15-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMHATAKQRDZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCCCO)O)C3=CC=C(C=C3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-hydroxy-3-((3-hydroxypropyl)amino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the modulation of biological pathways related to various diseases. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes an indole core, hydroxyl and amino functional groups, and an ethyl ester moiety. The presence of these functional groups suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to influence cellular signaling pathways. Preliminary studies indicate that it may act as a modulator of certain receptors involved in neurotransmission and cell proliferation. The specific mechanisms include:
- Receptor Binding : It is hypothesized that the compound interacts with G protein-coupled receptors (GPCRs), which play a critical role in signal transduction.
- Enzyme Inhibition : There is evidence suggesting that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
Antitumor Activity
Research has shown that this compound exhibits significant antitumor properties. A study conducted on various cancer cell lines demonstrated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HCT116 (Colon) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of angiogenesis |
These findings suggest that the compound may be a candidate for further development in cancer therapy.
Neuroprotective Effects
In addition to its antitumor activity, the compound has shown promise in neuroprotection. Experimental models indicate that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case Studies
- Study on Antitumor Efficacy : A recent study published in Cancer Research evaluated the efficacy of this compound on glioblastoma cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent against aggressive brain tumors .
- Neuroprotection in Animal Models : Another study focused on the neuroprotective effects of the compound in mice subjected to ischemic injury. The administration of this compound resulted in reduced neuronal death and improved functional outcomes, highlighting its potential for treating stroke and other neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
